molecular formula C27H27N3O4 B401704 2-(2-{4-[(2,2-dimethylpropanoyl)amino]benzoyl}carbohydrazonoyl)phenyl 3-methylbenzoate

2-(2-{4-[(2,2-dimethylpropanoyl)amino]benzoyl}carbohydrazonoyl)phenyl 3-methylbenzoate

Cat. No.: B401704
M. Wt: 457.5g/mol
InChI Key: ZQHWIPXRYHYYEJ-OGLMXYFKSA-N
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Description

2-(2-{4-[(2,2-dimethylpropanoyl)amino]benzoyl}carbohydrazonoyl)phenyl 3-methylbenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoic acid derivative and a hydrazonomethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{4-[(2,2-dimethylpropanoyl)amino]benzoyl}carbohydrazonoyl)phenyl 3-methylbenzoate typically involves multiple steps. One common method includes the esterification of 3-methyl-benzoic acid with an appropriate alcohol in the presence of a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-{4-[(2,2-dimethylpropanoyl)amino]benzoyl}carbohydrazonoyl)phenyl 3-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-(2-{4-[(2,2-dimethylpropanoyl)amino]benzoyl}carbohydrazonoyl)phenyl 3-methylbenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-{4-[(2,2-dimethylpropanoyl)amino]benzoyl}carbohydrazonoyl)phenyl 3-methylbenzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-{4-[(2,2-dimethylpropanoyl)amino]benzoyl}carbohydrazonoyl)phenyl 3-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C27H27N3O4

Molecular Weight

457.5g/mol

IUPAC Name

[2-[(E)-[[4-(2,2-dimethylpropanoylamino)benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate

InChI

InChI=1S/C27H27N3O4/c1-18-8-7-10-20(16-18)25(32)34-23-11-6-5-9-21(23)17-28-30-24(31)19-12-14-22(15-13-19)29-26(33)27(2,3)4/h5-17H,1-4H3,(H,29,33)(H,30,31)/b28-17+

InChI Key

ZQHWIPXRYHYYEJ-OGLMXYFKSA-N

SMILES

CC1=CC(=CC=C1)C(=O)OC2=CC=CC=C2C=NNC(=O)C3=CC=C(C=C3)NC(=O)C(C)(C)C

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)OC2=CC=CC=C2/C=N/NC(=O)C3=CC=C(C=C3)NC(=O)C(C)(C)C

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=CC=CC=C2C=NNC(=O)C3=CC=C(C=C3)NC(=O)C(C)(C)C

Origin of Product

United States

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